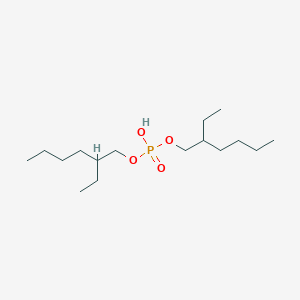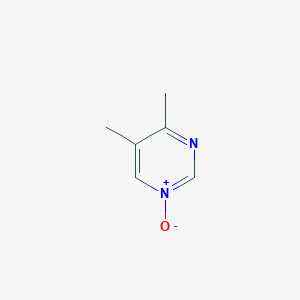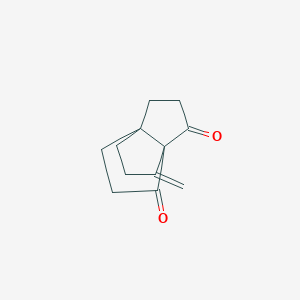![molecular formula C14H11ClO5S B049503 [4-(Chloromethylsulfonyloxy)phenyl] benzoate CAS No. 117224-39-2](/img/structure/B49503.png)
[4-(Chloromethylsulfonyloxy)phenyl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Chloromethylsulfonyloxy)phenyl] benzoate, also known as CBMSPB, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is a derivative of benzoic acid and is synthesized using specific methods, which will be discussed in The aim of this paper is to provide an overview of CBMSPB, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism Of Action
The mechanism of action of [4-(Chloromethylsulfonyloxy)phenyl] benzoate is not fully understood. However, it is believed that [4-(Chloromethylsulfonyloxy)phenyl] benzoate acts as a hole transport material in OLEDs by facilitating the movement of positively charged particles (holes) through the device. This results in the emission of light from the OLED.
Biochemical And Physiological Effects
[4-(Chloromethylsulfonyloxy)phenyl] benzoate has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-irritating to skin and eyes. [4-(Chloromethylsulfonyloxy)phenyl] benzoate has also been found to be stable under various conditions, making it suitable for use in various applications.
Advantages And Limitations For Lab Experiments
[4-(Chloromethylsulfonyloxy)phenyl] benzoate has several advantages for use in lab experiments. It is easy to synthesize and has good purity. [4-(Chloromethylsulfonyloxy)phenyl] benzoate is also stable under various conditions, making it suitable for use in various experiments. However, [4-(Chloromethylsulfonyloxy)phenyl] benzoate has some limitations. It is not soluble in water, which limits its use in aqueous experiments. [4-(Chloromethylsulfonyloxy)phenyl] benzoate is also relatively expensive compared to other chemicals, which may limit its use in some experiments.
Future Directions
There are several future directions for research on [4-(Chloromethylsulfonyloxy)phenyl] benzoate. One potential direction is to explore its use in other applications beyond OLEDs. [4-(Chloromethylsulfonyloxy)phenyl] benzoate may have potential applications in other organic electronic devices, such as organic photovoltaics and organic field-effect transistors. Another potential direction is to explore the use of [4-(Chloromethylsulfonyloxy)phenyl] benzoate in biomedical applications. [4-(Chloromethylsulfonyloxy)phenyl] benzoate may have potential applications in drug delivery systems and tissue engineering. Further research is needed to fully understand the potential applications of [4-(Chloromethylsulfonyloxy)phenyl] benzoate in these fields.
Conclusion:
In conclusion, [4-(Chloromethylsulfonyloxy)phenyl] benzoate is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. [4-(Chloromethylsulfonyloxy)phenyl] benzoate is synthesized using specific methods and has been found to be an effective hole transport material in OLEDs. [4-(Chloromethylsulfonyloxy)phenyl] benzoate has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on [4-(Chloromethylsulfonyloxy)phenyl] benzoate, including exploring its use in other applications beyond OLEDs and in biomedical applications.
Synthesis Methods
The synthesis of [4-(Chloromethylsulfonyloxy)phenyl] benzoate involves the reaction of 4-hydroxybenzophenone with chloromethyl methyl sulfone in the presence of a base catalyst. The resulting product is then treated with sodium hydroxide to produce [4-(Chloromethylsulfonyloxy)phenyl] benzoate. This method has been optimized to produce high yields of [4-(Chloromethylsulfonyloxy)phenyl] benzoate with good purity.
Scientific Research Applications
[4-(Chloromethylsulfonyloxy)phenyl] benzoate has been extensively studied for its potential applications in various fields. One of the most significant applications of [4-(Chloromethylsulfonyloxy)phenyl] benzoate is in the field of organic electronics. [4-(Chloromethylsulfonyloxy)phenyl] benzoate has been found to be an effective hole transport material in organic light-emitting diodes (OLEDs). OLEDs are a promising technology for the next generation of displays and lighting due to their high efficiency and low power consumption.
properties
CAS RN |
117224-39-2 |
|---|---|
Product Name |
[4-(Chloromethylsulfonyloxy)phenyl] benzoate |
Molecular Formula |
C14H11ClO5S |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
[4-(chloromethylsulfonyloxy)phenyl] benzoate |
InChI |
InChI=1S/C14H11ClO5S/c15-10-21(17,18)20-13-8-6-12(7-9-13)19-14(16)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
IFJUBQFSCXWKEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OS(=O)(=O)CCl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OS(=O)(=O)CCl |
synonyms |
4-(BENZOYLOXY)PHENYL CHLOROMETHANESULFONATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)
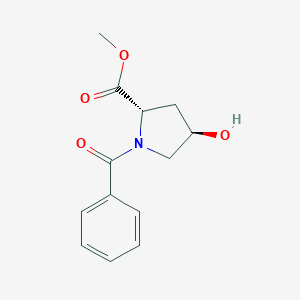
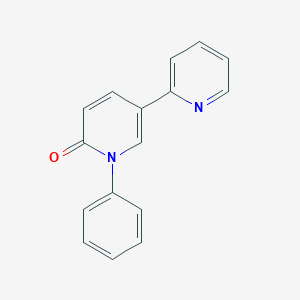
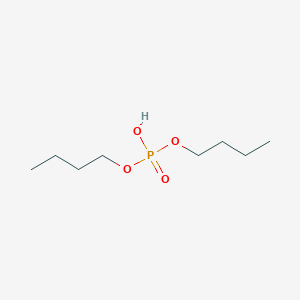
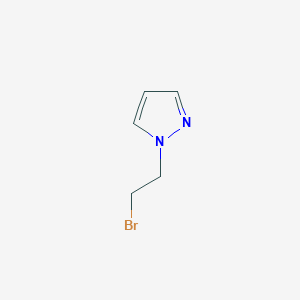

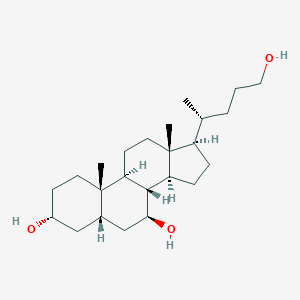
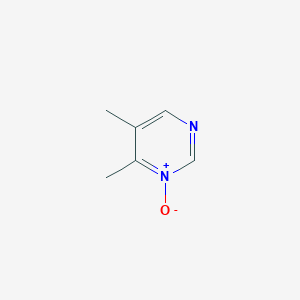
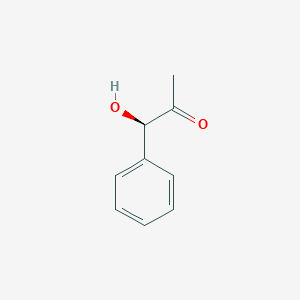
![2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid](/img/structure/B49443.png)
